REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][n:5][cH:6][c:7]([O:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[cH:8]1.[CH3:25][OH:26].[ClH:16].[Na+:24].[OH-:23].[nH+:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[OH:2][c:3]1[cH:4][n:5][cH:6][c:7]([O:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cncc(Oc2ccccc2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1cc[nH+]cc1
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1cncc(Oc2ccccc2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |